molecular formula C20H25N3O B8101633 (2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole

(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole

Cat. No.: B8101633
M. Wt: 323.4 g/mol
InChI Key: WKGQSEFBQTWRPT-UUPRNIFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Prodigiosin can be synthesized through various methods. One common synthetic route involves the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde with 2-methyl-3-pentylpyrrole . The reaction typically requires acidic conditions and is carried out at elevated temperatures. Industrial production methods often involve the fermentation of bacteria known to produce Prodigiosin naturally. These bacteria are cultured under specific conditions to maximize the yield of Prodigiosin .

Chemical Reactions Analysis

Prodigiosin undergoes several types of chemical reactions:

    Oxidation: Prodigiosin can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of Prodigiosin can be achieved using agents like sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Prodigiosin can undergo substitution reactions, particularly at the pyrrole rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the Prodigiosin molecule .

Scientific Research Applications

Prodigiosin has a wide range of scientific research applications:

Mechanism of Action

Prodigiosin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Prodigiosin is unique among similar compounds due to its broad spectrum of biological activities. Similar compounds include:

Prodigiosin stands out due to its potent apoptotic and immunosuppressive effects, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,22-23H,4-6,8H2,1-3H3/b18-17-,19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGQSEFBQTWRPT-UUPRNIFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=C3C=CC=N3)N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C(NC(=C1)/C=C\2/C(=C/C(=C/3\C=CC=N3)/N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Reactant of Route 2
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Reactant of Route 3
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Reactant of Route 4
Reactant of Route 4
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Reactant of Route 5
Reactant of Route 5
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole
Reactant of Route 6
(2Z,5Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-pyrrol-2-ylidenepyrrole

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